molecular formula C9H16ClNO2 B2462683 Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride CAS No. 2097959-26-5

Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride

Cat. No.: B2462683
CAS No.: 2097959-26-5
M. Wt: 205.68
InChI Key: LXRBWGKBTXRAFB-UHFFFAOYSA-N
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Description

Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound featuring a bicyclo[3.3]heptane core with an amino group and a methyl carboxylate moiety at the 2-position, stabilized as a hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.7 g/mol . This compound is widely utilized as a versatile scaffold in medicinal chemistry due to the rigidity of the spiro structure, which enhances binding selectivity in drug design . It is commercially available under CAS number 1808249-67-3 and is typically supplied at ≥95% purity for research applications .

Properties

IUPAC Name

methyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRBWGKBTXRAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2(C1)CCC2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired product. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[3.3]heptane framework is a privileged structure in pharmaceutical chemistry. Below is a detailed comparison of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride with its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound -NH₂ (C2), -COOCH₃ (C2), HCl C₉H₁₆ClNO₂ 205.7 Rigid spiro core; protonated amine enhances solubility CNS drug scaffolds, enzyme inhibitors
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride (Positional isomer) -NH₂ (C6), -COOCH₃ (C2), HCl C₉H₁₆ClNO₂ 205.7 Altered amine position; distinct stereoelectronic effects Potential差异化 pharmacological activity
6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride -CH₂NH₂ (C6), -COOH (C2), HCl C₉H₁₅ClNO₂ 219.7 Carboxylic acid group; increased polarity Prodrug development, metal chelation
2-Amino-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride -NH₂ (C2), -F (C6), -COOCH₃ (C2), HCl C₉H₁₅ClFNO₂ 223.7 Fluorine substitution improves metabolic stability Fluorinated drug analogs
Ethylphenidate Hydrochloride (Non-spiro analog) Phenyl-piperidinylacetate ethyl ester C₁₅H₂₂ClNO₂ 283.8 Flexible ester backbone Stimulant impurity reference standard

Key Insights from Comparative Analysis

Positional Isomerism: The placement of the amino group (C2 vs. C6) significantly impacts electronic distribution and steric interactions. For example, Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride may exhibit altered binding kinetics compared to the C2-amino isomer due to differences in hydrogen-bonding accessibility .

Functional Group Effects: Fluorine Substitution: The 6-fluoro analog (C₉H₁₅ClFNO₂) demonstrates enhanced lipophilicity and metabolic stability, making it advantageous for blood-brain barrier penetration . Carboxylic Acid vs. Ester: 6-(Aminomethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride’s free carboxylate group enables ionic interactions in enzymatic active sites, unlike the esterified target compound .

Spiro vs. Non-Spiro Analogs: Ethylphenidate hydrochloride, a non-spiro compound, lacks the conformational restraint of the spiro system, resulting in broader receptor promiscuity and reduced selectivity .

Pharmacological and Industrial Relevance

  • Drug Discovery : The spiro[3.3]heptane core is explored in kinase inhibitors and GPCR modulators due to its ability to mimic peptide conformations .
  • Commercial Availability: Suppliers like PharmaBlock and CymitQuimica offer derivatives such as tert-butyl 6-(aminomethyl)-2-azaspiro[3.3]heptane-2-carboxylate (CAS 1363380-79-3), underscoring industrial demand for modular spiro scaffolds .

Biological Activity

Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that contributes to its distinctive biological properties. The compound's molecular formula is C8H14ClN1O2C_8H_{14}ClN_1O_2, and it exists as a hydrochloride salt, enhancing its solubility in biological systems.

Property Value
Molecular FormulaC8H14ClN1O2C_8H_{14}ClN_1O_2
Molecular Weight195.66 g/mol
SolubilitySoluble in water
StructureSpirocyclic

The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. Its spirocyclic structure allows for specific binding, which may modulate enzyme activity and influence cellular signaling pathways. The compound has been noted for its potential in:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could lead to alterations in neurotransmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Similar compounds have shown promise in treating neurological disorders due to their ability to interact with neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease models.
  • Proteomics Research Tool : Its role as a biochemical tool in proteomics has been highlighted, particularly in studying protein interactions and enzyme activity modulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interaction : A study demonstrated that the compound could inhibit the activity of certain enzymes at micromolar concentrations, suggesting potential applications in metabolic regulation .
  • Neuropharmacology Research : Research focusing on compounds with similar structures indicated that they could modulate glutamate receptors, which are crucial for synaptic transmission and plasticity .
  • Antimicrobial Activity Assessment : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains, warranting further exploration for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound Name Molecular Formula Biological Activity
Methyl 6-Aminospiro[3.3]heptane-2-carboxylateC9H16ClN1O2C_9H_{16}ClN_1O_2Potential neuroactive properties
6-Aminospiro[3.3]heptane-2-carboxylic acidC8H13ClN1O2C_8H_{13}ClN_1O_2Investigated for proteomics applications
(7R)-7-Aminospiro[3.3]heptane-2-carboxylic acidC8H14ClN1O2C_8H_{14}ClN_1O_2Different receptor interactions

Q & A

Q. What are the recommended synthetic routes for Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves multi-step processes, including cycloaddition to form the spirocyclic core, followed by reductive amination or nucleophilic substitution to introduce functional groups. For example:

  • Cycloaddition : Use zinc-copper couples in diethyl ether to form the spiro[3.3]heptane backbone .
  • Amination : Introduce the amino group via reductive amination with sodium borohydride or lithium aluminum hydride under anhydrous conditions .
  • Esterification : Methyl ester formation can be achieved using methanol under acidic catalysis .
    Optimization Tips :
  • Monitor reaction progress with TLC or HPLC to minimize side products.
  • Adjust pH during amination to enhance yield (e.g., basic conditions for nucleophilic substitution) .

Q. How can the purity and stability of this compound be assessed in laboratory settings?

  • Purity Analysis : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against reference standards .
  • Stability Testing : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–75% RH). Monitor degradation via NMR or mass spectrometry .
  • Solubility : Determine solubility in polar solvents (e.g., water, DMSO) using gravimetric or spectrophotometric methods .

Q. What spectroscopic techniques are most effective for structural elucidation?

  • NMR : ¹H and ¹³C NMR can confirm the spirocyclic structure and substituents. For example, spiro carbons typically appear as singlets in ¹³C NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ = 206.1 for C₉H₁₆ClNO₂) .
  • IR Spectroscopy : Identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?

  • Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics .
  • Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites. Compare results with X-ray crystallography data if available .
  • Dose-Response Assays : Test activity across a concentration gradient (1 nM–100 µM) to identify biphasic effects or off-target interactions .

Q. What strategies are recommended for resolving enantiomeric mixtures of this spiro compound?

  • Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (95:5) mobile phase .
  • Derivatization : Convert the amine to a diastereomeric pair using (+)- or (-)-menthol chloroformate, followed by HPLC separation .
  • Crystallization : Employ chiral resolving agents (e.g., tartaric acid) to isolate enantiomers via recrystallization .

Q. How can computational methods aid in predicting reaction pathways for novel derivatives?

  • Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose synthetic routes based on known reactions of spiro compounds .
  • DFT Calculations : Simulate transition states (e.g., Gaussian 09) to predict regioselectivity in substitution or oxidation reactions .
  • Machine Learning : Train models on PubChem data to forecast yields or side products under specific conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

  • Contextual Factors : Solubility may vary with pH (e.g., hydrochloride salt is more water-soluble than free base) .
  • Method Validation : Standardize protocols (e.g., shake-flask method at 25°C) and report solvent purity.
  • Comparative Studies : Benchmark against structurally similar spiro compounds (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) .

Applications in Drug Discovery

Q. What makes this compound a promising candidate for CNS drug development?

  • Structural Mimicry : The spirocyclic core mimics rigidified piperidines, enhancing blood-brain barrier permeability .
  • SAR Insights : Modifications at the 2-amino position (e.g., alkylation) can fine-tune affinity for dopamine or serotonin receptors .
  • In Vitro Models : Test neuroactivity in primary neuronal cultures or SH-SY5Y cells using calcium imaging or patch-clamp electrophysiology .

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